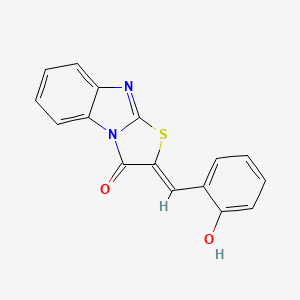![molecular formula C14H23N3O2 B12156439 N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide](/img/structure/B12156439.png)
N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane derivatives have gained significant attention due to their diverse applications in medicinal chemistry, catalyst development, and nanomaterials
Vorbereitungsmethoden
The synthesis of N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the alkylation of 1-bromoadamantane with alkyl halides, followed by further functionalization to introduce the ethylcarbamoyl and amino groups . Industrial production methods often involve the use of radical functionalization techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine and other oxidants for oxidative dehydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized adamantane derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide has diverse applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives . In industry, it is used in the production of thermally stable and high-energy fuels and oils .
Wirkmechanismus
The mechanism of action of N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
N-[(ethylcarbamoyl)amino]adamantane-1-carboxamide can be compared to other adamantane derivatives, such as 1,3-dehydroadamantane and 1-n-butyladamantane . While these compounds share a similar core structure, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties . This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C14H23N3O2 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
1-(adamantane-1-carbonylamino)-3-ethylurea |
InChI |
InChI=1S/C14H23N3O2/c1-2-15-13(19)17-16-12(18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H,16,18)(H2,15,17,19) |
InChI-Schlüssel |
JRJUSPMAEHKAGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12156356.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12156357.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12156372.png)
![(2Z)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide](/img/structure/B12156377.png)
![3-(3-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156380.png)

![5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one](/img/structure/B12156389.png)

![(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12156402.png)

![methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12156405.png)
![[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(3-methoxypropyl)carboxamide](/img/structure/B12156416.png)

![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B12156429.png)
